molecular formula C27H24N2O4 B12539935 4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid CAS No. 651720-09-1

4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid

Cat. No.: B12539935
CAS No.: 651720-09-1
M. Wt: 440.5 g/mol
InChI Key: STMYEYBYXOJGSO-UHFFFAOYSA-N
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Description

4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a phenylpyrimidinyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes such as recrystallization and chromatography are crucial to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybutyric acid: Shares the benzyloxy group but lacks the pyrimidinyl and phenoxy groups.

    4-Benzyloxyphenylacetic acid: Contains a benzyloxy group and a phenylacetic acid moiety.

Uniqueness

4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions with various biological targets, making it a valuable compound in research and industry.

Properties

CAS No.

651720-09-1

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

4-[4-(4-phenyl-6-phenylmethoxypyrimidin-2-yl)phenoxy]butanoic acid

InChI

InChI=1S/C27H24N2O4/c30-26(31)12-7-17-32-23-15-13-22(14-16-23)27-28-24(21-10-5-2-6-11-21)18-25(29-27)33-19-20-8-3-1-4-9-20/h1-6,8-11,13-16,18H,7,12,17,19H2,(H,30,31)

InChI Key

STMYEYBYXOJGSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCCC(=O)O

Origin of Product

United States

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